molecular formula C26H55N B14463242 N-(2,3-dipropylheptyl)tridecan-1-amine

N-(2,3-dipropylheptyl)tridecan-1-amine

Cat. No.: B14463242
M. Wt: 381.7 g/mol
InChI Key: VUJWBBMYHZLEJJ-UHFFFAOYSA-N
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Description

N-(2,3-Dipropylheptyl)tridecan-1-amine is a tertiary amine characterized by a tridecyl (13-carbon) backbone and a branched 2,3-dipropylheptyl substituent at the nitrogen atom. The heptyl chain features two propyl groups at positions 2 and 3, creating a highly branched hydrophobic structure. Such branched alkylamines are typically synthesized via alkylation of primary amines with halogenated alkanes or through reductive amination.

Properties

Molecular Formula

C26H55N

Molecular Weight

381.7 g/mol

IUPAC Name

N-(2,3-dipropylheptyl)tridecan-1-amine

InChI

InChI=1S/C26H55N/c1-5-9-11-12-13-14-15-16-17-18-19-23-27-24-26(21-8-4)25(20-7-3)22-10-6-2/h25-27H,5-24H2,1-4H3

InChI Key

VUJWBBMYHZLEJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(CCC)C(CCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dipropylheptyl)tridecan-1-amine typically involves the reaction of halogenoalkanes with ammonia or amines. One common method is the alkylation of primary or secondary amines with halogenoalkanes under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia .

Industrial Production Methods

Industrial production of such amines often involves large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high pressures and temperatures to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dipropylheptyl)tridecan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces simpler amine derivatives .

Scientific Research Applications

N-(2,3-dipropylheptyl)tridecan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dipropylheptyl)tridecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Linear Long-Chain Amines

Linear alkylamines like dodecylamine (12-carbon chain) and octadecylamine (18-carbon chain) share the amphiphilic properties of N-(2,3-dipropylheptyl)tridecan-1-amine but differ in branching. Key distinctions include:

  • Solubility : Branched amines generally exhibit lower aqueous solubility compared to linear analogs due to increased hydrophobicity.
  • Melting Points : Branching reduces crystallinity, leading to lower melting points. For example, octadecylamine (m.p. ~50–55°C) is solid at room temperature, whereas branched analogs may remain liquid.
  • Biological Activity : Linear amines often show stronger antimicrobial activity due to better membrane penetration, but branching might enhance biocompatibility for drug delivery .

Comparison with Substituted Benzamides ()

  • Substituent Effects : In benzamides, electron-withdrawing groups (e.g., 4-fluoro in B5, 4-chloro in B6) enhance cytotoxicity against HEPG2 cells. Similarly, the branched alkyl group in the target amine could influence bioactivity by modulating lipophilicity and membrane interaction .
  • Structural Flexibility : The dihydroindenyl group in B1–B6 provides rigidity, whereas the flexible branched chain in the target amine may favor different binding modes.

Comparison with Heterocyclic Compounds (–3)


Compounds with fused indole motifs () or complex heterocycles () differ fundamentally in structure but highlight trends in design:

  • Heteroatom Influence : Heterocycles (e.g., oxazol, pyrimidine in ) introduce polarizable atoms, affecting electronic properties and reactivity. The target amine lacks heteroatoms, relying solely on alkyl interactions.
  • Applications : Heterocyclic amines are prevalent in pharmaceuticals (e.g., kinase inhibitors), while long-chain alkylamines are more common in industrial applications .

Data Table: Hypothetical Comparative Properties

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL)
This compound 400.6 7.2 <0.1
Dodecylamine 185.4 4.8 0.1–0.5
B1 (Dihydroindenyl benzamide) 265.3 3.1 1.2

Research Findings and Implications

  • Cytotoxicity Potential: While benzamides in show IC₅₀ values ranging from 10–50 µM against HEPG2 cells, the target amine’s bioactivity remains untested.
  • Synthetic Challenges : The branched structure of this compound may complicate synthesis compared to linear amines, necessitating regioselective alkylation strategies.

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